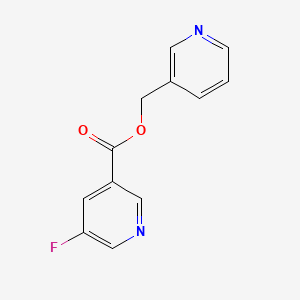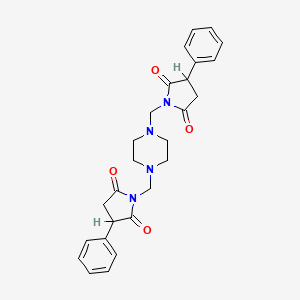
2,2',3,3',5,5',6,6'-Octachloro-4,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine is a highly chlorinated derivative of bipyridine. This compound is characterized by the presence of eight chlorine atoms attached to the bipyridine core. It is known for its stability and resistance to degradation, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine typically involves the chlorination of bipyridine derivatives. One common method is the direct chlorination of 4,4’-bipyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where bipyridine is continuously fed into a reactor along with chlorine gas. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products with various functional groups replacing the chlorine atoms.
Reduction: Less chlorinated bipyridine derivatives.
Oxidation: Compounds with higher oxidation states, potentially forming bipyridine N-oxides.
科学研究应用
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its stability and resistance to degradation.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated bipyridines.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine involves its interaction with various molecular targets. The chlorine atoms can participate in halogen bonding, affecting the compound’s binding affinity to different targets. The pathways involved may include disruption of cellular processes and interference with enzyme activities.
相似化合物的比较
Similar Compounds
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: Another highly chlorinated compound with similar stability and resistance to degradation.
2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl: Differing in the position of chlorine atoms, affecting its chemical properties and reactivity.
Uniqueness
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it particularly resistant to degradation, making it a valuable compound for long-term studies and applications.
属性
CAS 编号 |
18725-60-5 |
|---|---|
分子式 |
C10Cl8N2 |
分子量 |
431.7 g/mol |
IUPAC 名称 |
2,3,5,6-tetrachloro-4-(2,3,5,6-tetrachloropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10Cl8N2/c11-3-1(4(12)8(16)19-7(3)15)2-5(13)9(17)20-10(18)6(2)14 |
InChI 键 |
OGCGGUYZEXYVDL-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C2=C(C(=NC(=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


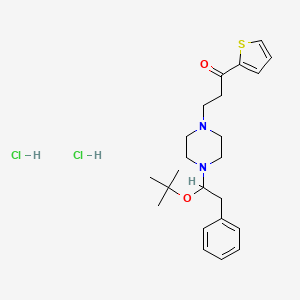
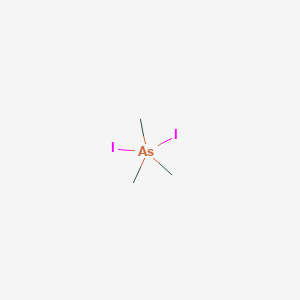
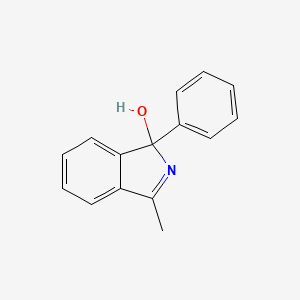

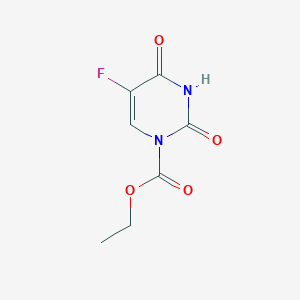
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
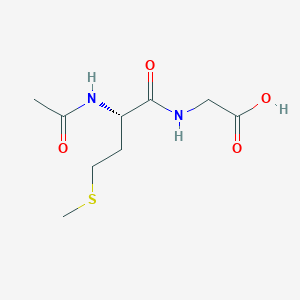
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

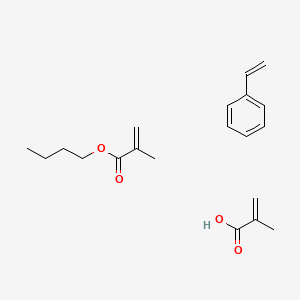
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
